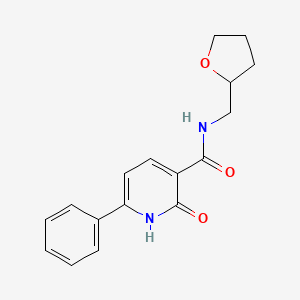![molecular formula C11H9N3O4S B5435932 6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5435932.png)
6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both a thiophene and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitro group and the thiophene moiety suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the following steps:
Formation of the thiophene derivative: Starting with 3-methylthiophene, a formylation reaction is carried out to introduce an aldehyde group at the 2-position.
Knoevenagel condensation: The aldehyde derivative is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the ethenyl derivative.
Cyclization: The ethenyl derivative undergoes cyclization with urea and a nitro compound under acidic conditions to form the pyrimidine ring, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.
Scientific Research Applications
6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain kinases and enzymes involved in cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to its antimicrobial and antifungal activities, providing insights into new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as kinases and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The thiophene moiety may also contribute to its binding affinity with specific biological targets.
Comparison with Similar Compounds
Similar compounds include other thiophene and pyrimidine derivatives, such as:
2-Acetyl-3-methylthiophene: Used in the synthesis of various pharmaceuticals and agrochemicals.
5-Nitrothiophene-2-carboxaldehyde: Known for its antimicrobial properties.
2,4-Diaminopyrimidine: Used in the synthesis of antifolate drugs.
6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a nitro group and a thiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-6-4-5-19-8(6)3-2-7-9(14(17)18)10(15)13-11(16)12-7/h2-5H,1H3,(H2,12,13,15,16)/b3-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVANJNCMHZARN-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-formyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5435856.png)
![N-ethyl-5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5435860.png)
![7-(Propan-2-ylidene)-3-[(thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5435865.png)
![1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B5435868.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B5435877.png)

![(6E)-6-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435883.png)
![2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B5435889.png)
![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5435895.png)
![3-[[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]phenol](/img/structure/B5435897.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5435904.png)
![6-{3-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5435922.png)
![6-[[(1S,2S)-2-hydroxycyclohexyl]amino]-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B5435937.png)
